molecular formula C7H5F3N2O3S B13484672 3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid

3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid

Cat. No.: B13484672
M. Wt: 254.19 g/mol
InChI Key: ZRJUMGLSGVOQAQ-UHFFFAOYSA-N
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Description

3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid is a heterocyclic compound that features an isothiazole ring. This compound is notable for its trifluoroacetamido group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid typically involves the reaction of 3-methylisothiazole-4-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid is used in various scientific research fields:

Properties

Molecular Formula

C7H5F3N2O3S

Molecular Weight

254.19 g/mol

IUPAC Name

3-methyl-5-[(2,2,2-trifluoroacetyl)amino]-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H5F3N2O3S/c1-2-3(5(13)14)4(16-12-2)11-6(15)7(8,9)10/h1H3,(H,11,15)(H,13,14)

InChI Key

ZRJUMGLSGVOQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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